4-Butylbiphenyl
Overview
Description
Synthesis and Properties of 4-Butylbiphenyl Derivatives
Synthesis Analysis The synthesis of 4-butylbiphenyl derivatives has been a subject of interest due to their applications in liquid crystal (LC) technology. A study describes the synthesis of new LC compounds based on a 4-butylbiphenyl core with various terminal groups such as isothiocyanato, cyano, trifluoromethoxy, chloro, and fluoro . These compounds exhibit enantiotropic nematic behavior, which is desirable for LC applications. The synthesis involves characterizing the compounds using 1H NMR spectroscopy and mass spectrometry, with detailed synthetic procedures provided . Another study focuses on the synthesis of fluoro-substituted analogues of 4-butylbiphenyl, which show a trade-off between dielectric anisotropy and clearing points, making them suitable for LC mixtures .
Molecular Structure Analysis The molecular structure of 4-butylbiphenyl derivatives is crucial in determining their mesomorphic and dielectric properties. The crystal and molecular structure of 4'-n-butyl-4-cyanobiphenyl (4CB) has been determined, revealing a sheet-like arrangement of molecules with antiparallel orientation to each other . The angle between the phenyl rings and the orientation of the butyl chain significantly affect the mesomorphic behavior of these compounds .
Chemical Reactions Analysis The electrochemical oxidation of 4-aminobiphenyl leads to the formation of a conducting polymer film, which is believed to derive from head-to-tail couplings . This process is significant as it provides insight into the electrochromic properties of the resulting polymer, which changes color with applied voltage. Additionally, the electrochemical oxidation of sterically hindered 4-aminobiphenyls has been studied, with the electron transfer leading to the formation of radical cations .
Physical and Chemical Properties Analysis The physical and chemical properties of 4-butylbiphenyl derivatives are influenced by their molecular structure. The birefringence, dielectric anisotropy, and mesomorphic properties of these compounds have been extensively studied . The standard massic energies, enthalpies of vaporization, fusion, and sublimation of 4-tert-butylbiphenyl and its derivatives have been measured, providing valuable thermochemical data . These properties are essential for the application of 4-butylbiphenyl derivatives in LC technology and other fields.
Scientific Research Applications
Thermal Transformations
The thermal stability and transformations of 4-tert-butylbiphenyl have been extensively studied. These studies reveal the competition between cracking and isomerization reactions of alkyl substituents on the aromatic ring. Such research provides insight into optimal conditions for processing and using compounds with tert-butyl moieties (Repkin et al., 2010).
Electrochemical Oxidation
Research on the electrochemical oxidation of sterically hindered 4-aminobiphenyls, including 4-butylbiphenyl derivatives, helps understand the electron transfer leading to radical cations. This research is significant in the study of the thermodynamics of these compounds (Hertl et al., 1986).
Thermochemical Studies
Studies of the standard massic energies and the standard enthalpies of vaporization, fusion, and sublimation of 4-tert-butylbiphenyl and its derivatives are crucial in understanding their thermochemical properties. Such research aids in determining their formation and behavior in various states (Melkhanova et al., 2009).
Heat Capacities and Thermodynamic Functions
The measurement of heat capacities and determination of thermodynamic functions of 4-tert-butylbiphenyl provide valuable data for its application in thermal processes. Understanding phase transitions and vapor pressures contributes to its practical use in various industrial applications (Varushchenko et al., 2010).
Molecular Structure Analysis
The analysis of the crystal and molecular structure of derivatives of 4-butylbiphenyl, such as 4′- n-butyl-4-cyanobiphenyl, has been performed to understand its structural properties better. Such research is fundamental in material science, especially for compounds exhibiting nematic phases (Vani, 1983).
Infrared Spectroscopy Applications
Infrared spectroscopy has been used to study monosubstituted biphenyls, including 4-tert-butylbiphenyl. This method is essential for identifying isomeric structures and understanding the chemical properties of these compounds (Cazes, 1965).
Thermodynamic Characterization
Detailed thermodynamic characterization of 4,4′-di-tert-butylbiphenyl has been conducted, including measuring heat capacity and determining thermodynamic characteristics of solid-phase transitions. This research is vital for understanding the behavior of these compounds under various temperature conditions (Efimova et al., 2010).
Gas-Phase Thermal Transformations
Investigations into the gas-phase thermal transformations of alkylbiphenyls, including 4-tert-butylbiphenyl, provide insights into their stability and transformation kinetics. This research is crucial for understanding their behavior in critical and supercritical states (Repkin et al., 2010).
Hypercoordinated Gold(I) Compounds
Studies on hypercoordinated 2,2′-diaurated 4-tert-butylbiphenyl derivatives contribute to the field of organometallic chemistry, particularly in understanding the bonding and structure of such complexes (Baukova et al., 1997).
Photophysical Properties
The investigation of the photophysical properties of compounds like 4-cyano-4′-butyloxybiphenyl (4COB) sheds light on intramolecular charge transfer and solvent dynamics. This research is significant in the field of photochemistry (Damme et al., 1989).
Safety And Hazards
When handling 4-Butylbiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-butyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZRFNMDCBTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891221 | |
Record name | 4-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbiphenyl | |
CAS RN |
37909-95-8 | |
Record name | 4-Butylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BUTYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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